molecular formula C9H9ClN2O3 B5730048 3-acetamido-5-amino-4-chlorobenzoic acid

3-acetamido-5-amino-4-chlorobenzoic acid

Cat. No.: B5730048
M. Wt: 228.63 g/mol
InChI Key: FMDQFDFZADBSMS-UHFFFAOYSA-N
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Description

3-Acetamido-5-amino-4-chlorobenzoic acid is a multifunctional benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both acetamido and amino functional groups on a chlorinated benzoic acid scaffold, making it a valuable building block for the synthesis of more complex molecules. Compounds featuring acetamido and amino substitutions on aromatic rings are frequently explored for their antimicrobial properties. Research on similar structures, such as aurone derivatives, has demonstrated that the 5-acetamido substitution can be a crucial strategy for developing potent and safe antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi . Furthermore, the presence of multiple functional groups makes this compound a promising precursor or intermediate in the development of potential cholinesterase inhibitors for Alzheimer's disease research, as aminobenzoic acid derivatives have shown relevant activity . The chlorination at the 4-position often enhances the molecule's biological activity and can influence its binding affinity to specific enzymatic targets. Researchers can utilize this chemical in structure-activity relationship (SAR) studies, as a core scaffold for designing microbial neuraminidase inhibitors, or as a key intermediate in the synthesis of novel compounds for high-throughput screening . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-acetamido-5-amino-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-4(13)12-7-3-5(9(14)15)2-6(11)8(7)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDQFDFZADBSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-5-amino-4-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-amino-4-chlorobenzoic acid with acetic anhydride to introduce the acetamido group. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-5-amino-4-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-acetamido-5-amino-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetamido-5-amino-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, while the chlorobenzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-acetamido-5-amino-4-chlorobenzoic acid with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound Not available C₉H₉ClN₂O₃ 244.64 (calc.) 3-acetamido, 5-amino, 4-chloro Theoretical; potential enzyme ligand N/A
3-Amino-4-chlorobenzoic acid [2486-71-7] C₇H₆ClNO₂ 171.57 3-amino, 4-chloro Substrate analog in enzymatic studies
4-Acetamido-5-chloro-2-methoxybenzoic acid [42135-35-3] C₁₀H₁₀ClNO₄ 243.64 4-acetamido, 5-chloro, 2-methoxy Enhanced lipophilicity due to methoxy
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate [55150-07-7] C₁₂H₁₂ClNO₅ 285.68 3-acetamido, 5-chloro, 2-hydroxy (ester) Ester form improves membrane permeability
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid [19719-00-7] C₁₀H₇N₂O₄I₃ 599.75 3-acetamido, 5-formamido, 2,4,6-triiodo Radiopaque agent (inferred)

Key Findings from Research

Substituent Position Effects: The chloro group at position 4 in the target compound may increase the acidity of the benzoic acid group compared to analogs with chloro at position 5 (e.g., 4-acetamido-5-chloro-2-methoxybenzoic acid) due to differing electronic effects on the aromatic ring . Amino vs. Acetamido Groups: Amino groups (as in 3-amino-4-chlorobenzoic acid) are more reactive but less stable than acetamido groups. The acetamido group in the target compound likely enhances metabolic stability, a critical factor in drug design .

Biological Relevance: Compounds like 3-amino-4-chlorobenzoic acid (CAS 2486-71-7) are used as substrate analogs in enzyme inhibition studies, suggesting that the target compound could similarly interact with biological targets such as oxidases or transferases . The ethyl ester derivative (CAS 55150-07-7) shows a similarity score of 0.82 to the target compound, indicating structural resemblance. However, the ester form may undergo hydrolysis in vivo, releasing the active benzoic acid .

Halogen Substitution Impact: Iodine-containing analogs (e.g., 3-(acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid) demonstrate that heavier halogens like iodine significantly increase molecular weight and radiopacity, whereas chlorine offers a balance between lipophilicity and molecular size .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetamido-5-amino-4-chlorobenzoic acid in laboratory settings?

  • Methodology : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

Acylation : Acetylation of 4-aminobenzoic acid using acetic anhydride to introduce the acetamido group.

Chlorination : Electrophilic substitution or directed chlorination at the 4-position using reagents like Cl2/FeCl3.

Amination : Reduction of a nitro intermediate (introduced via nitration) to the amino group using catalytic hydrogenation or Sn/HCl .

  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : <sup>1</sup>H NMR (DMSO-d6) shows distinct peaks for NH2 (~6.5 ppm), acetamido CH3 (~2.1 ppm), and aromatic protons (~7.2–8.1 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~168 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C-Cl: ~1.74 Å) .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 245.05) matches theoretical molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

  • Case Study : Unexpected splitting in <sup>1</sup>H NMR may arise from tautomerism or impurities.

  • Solutions :

2D NMR (COSY, HSQC) : Assigns coupling networks to distinguish overlapping signals (e.g., NH2 vs. aromatic protons) .

Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the acetamido group) .

Cross-Validation : Compare with computational predictions (DFT) for chemical shifts .

  • Example : A 2025 study resolved conflicting IR carbonyl peaks (1680 vs. 1700 cm<sup>−1</sup>) by isolating rotamers via HPLC .

Q. What strategies improve regioselectivity in functionalizing this compound?

  • Directed Functionalization :

  • Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct chlorination or acylation to specific positions .
  • Metal Catalysis : Pd-mediated coupling (e.g., Suzuki) selectively modifies the 5-amino position without disturbing the acetamido group .
    • Monitoring : Real-time FTIR tracks intermediate formation, while DFT calculates activation barriers for competing pathways .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution?

  • Mechanistic Insights :

  • The 4-chloro group (electron-withdrawing) activates the ring for nucleophilic attack at the 5-position.
  • Kinetic Studies : Second-order rate constants (k2) for reactions with amines in DMF show a 10-fold increase compared to non-chlorinated analogs .
  • Computational Modeling : HOMO-LUMO gaps (calculated via DFT) predict sites susceptible to nucleophilic substitution .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Hypothesis Testing :

  • pH-Dependent Solubility : The compound exhibits higher solubility in alkaline water (pH >10) due to deprotonation of the carboxylic acid (pKa ~2.5) and amino groups (pKa ~4.8) .
  • Experimental Validation : UV-Vis spectroscopy quantifies solubility shifts (e.g., λmax 280 nm in 0.1M NaOH vs. 265 nm in hexane) .

Methodological Recommendations

Q. What advanced computational tools predict the compound’s stability under thermal stress?

  • Approaches :

  • Molecular Dynamics (MD) : Simulates degradation pathways (e.g., decarboxylation at >200°C) .
  • Thermogravimetric Analysis (TGA) : Validates computational predictions with experimental weight-loss profiles .

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